molecular formula C15H21NO4 B7556832 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

Katalognummer B7556832
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: AVCKWPZOPHMAMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid, also known as EMA401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA401 is a small molecule drug that has been shown to have promising effects on chronic pain relief.

Wirkmechanismus

The mechanism of action of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid involves the selective blocking of the Nav1.7 sodium channel. The Nav1.7 channel is expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a high selectivity for the Nav1.7 channel, which makes it a promising drug candidate for chronic pain relief.
Biochemical and Physiological Effects:
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a selective effect on the Nav1.7 sodium channel, which is expressed in the peripheral nervous system. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to have a low potential for side effects, which makes it a promising drug candidate for chronic pain relief.

Vorteile Und Einschränkungen Für Laborexperimente

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has several advantages for lab experiments, including its high selectivity for the Nav1.7 sodium channel and its low potential for side effects. However, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis.

Zukünftige Richtungen

For research on 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its potential therapeutic applications in other types of chronic pain. Additionally, further research is needed to understand the long-term effects of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid and its potential interactions with other drugs.

Synthesemethoden

The synthesis of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid is a multi-step process that involves the reaction of 3-aminobenzoic acid with 3-ethylmorpholine and 2-bromoethanol. The reaction results in the formation of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid as a white solid with a high purity level. The synthesis method has been optimized to produce 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid in large quantities with high efficiency and purity.

Wissenschaftliche Forschungsanwendungen

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications in chronic pain relief. It has been shown to have a selective effect on the Nav1.7 sodium channel, which is a key player in the transmission of pain signals. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to block the Nav1.7 channel, leading to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system.

Eigenschaften

IUPAC Name

3-[2-(3-ethylmorpholin-4-yl)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-13-11-19-8-6-16(13)7-9-20-14-5-3-4-12(10-14)15(17)18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCKWPZOPHMAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1CCOC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.